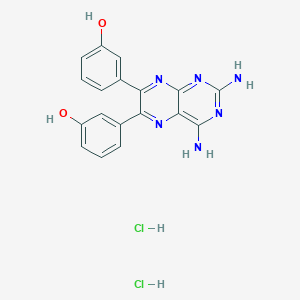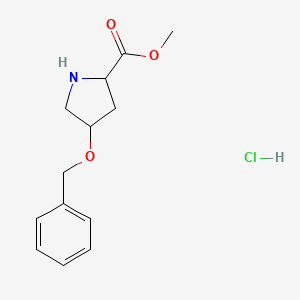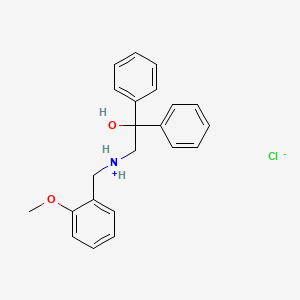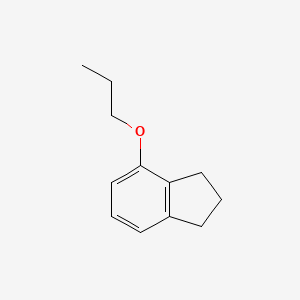
4-Propoxy-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propoxy-2,3-dihydro-1H-indene is an organic compound belonging to the indene family It is characterized by a propoxy group attached to the 4th position of the indene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxy-2,3-dihydro-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene.
Substitution Reaction: The 4th position of the indene ring is substituted with a propoxy group. This can be achieved through a nucleophilic substitution reaction using propyl alcohol and a suitable leaving group, such as a halide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as distillation and recrystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
4-Propoxy-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted indene derivatives.
科学的研究の応用
4-Propoxy-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 4-Propoxy-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity, leading to various physiological effects.
Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction pathways and metabolic processes.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-indene: The parent compound without the propoxy group.
4-Methoxy-2,3-dihydro-1H-indene: Similar structure with a methoxy group instead of a propoxy group.
4-Ethoxy-2,3-dihydro-1H-indene: Similar structure with an ethoxy group.
Uniqueness
4-Propoxy-2,3-dihydro-1H-indene is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
820238-24-2 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
4-propoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16O/c1-2-9-13-12-8-4-6-10-5-3-7-11(10)12/h4,6,8H,2-3,5,7,9H2,1H3 |
InChIキー |
CFQOEMFZFLAWJW-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC2=C1CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


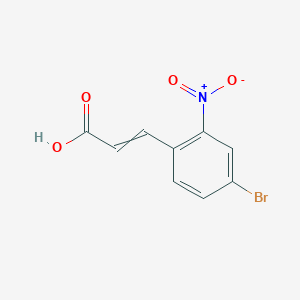
![3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B12514143.png)
![2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B12514146.png)

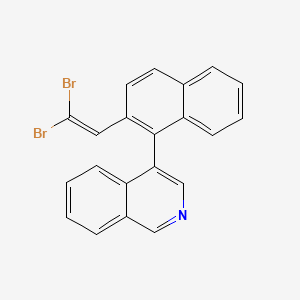
![5-Amino-6-({5-amino-6-[(5-amino-6-{[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4-hydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-2-(hydroxymethyl)oxane-3,4-diol tetrahydrochloride](/img/structure/B12514165.png)

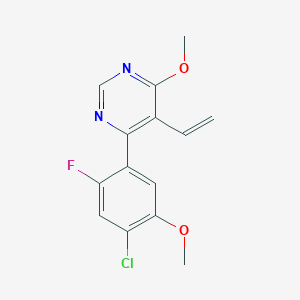
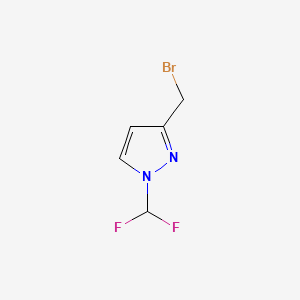
![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
![{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane](/img/structure/B12514194.png)
